molecular formula C11H12Cl2N2O3 B2747029 3,6-dichloro-N-(oxan-2-yloxy)pyridine-2-carboxamide CAS No. 1259107-97-5

3,6-dichloro-N-(oxan-2-yloxy)pyridine-2-carboxamide

Cat. No.: B2747029
CAS No.: 1259107-97-5
M. Wt: 291.13
InChI Key: NBAIPVSPFCHCEQ-UHFFFAOYSA-N
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Description

3,6-dichloro-N-(oxan-2-yloxy)pyridine-2-carboxamide is a synthetic organic compound characterized by the presence of a pyridine ring substituted with chlorine atoms and an oxan-2-yloxy group

Preparation Methods

The synthesis of 3,6-dichloro-N-(oxan-2-yloxy)pyridine-2-carboxamide typically involves the reaction of 3,6-dichloropyridine-2-carboxylic acid with oxan-2-ol in the presence of a suitable coupling agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction proceeds through the formation of an intermediate ester, which is then converted to the desired carboxamide by the addition of an amine source .

Chemical Reactions Analysis

3,6-dichloro-N-(oxan-2-yloxy)pyridine-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

3,6-dichloro-N-(oxan-2-yloxy)pyridine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3,6-dichloro-N-(oxan-2-yloxy)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication or protein synthesis .

Comparison with Similar Compounds

3,6-dichloro-N-(oxan-2-yloxy)pyridine-2-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

3,6-dichloro-N-(oxan-2-yloxy)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O3/c12-7-4-5-8(13)14-10(7)11(16)15-18-9-3-1-2-6-17-9/h4-5,9H,1-3,6H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBAIPVSPFCHCEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)ONC(=O)C2=C(C=CC(=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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